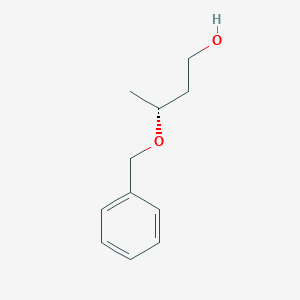![molecular formula C17H18F2O2 B11756416 {[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene](/img/structure/B11756416.png)
{[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(Benciloxi)-2,2-difluoropropoxi]metil}benceno es un compuesto orgánico que presenta un anillo de benceno sustituido con un grupo benciloxi y un grupo difluoropropoxi
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de {[3-(Benciloxi)-2,2-difluoropropoxi]metil}benceno normalmente implica la reacción de alcohol bencílico con bromuro de 2,2-difluoropropilo en presencia de una base como carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como dimetilformamida (DMF) a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la destilación y la recristalización para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
{[3-(Benciloxi)-2,2-difluoropropoxi]metil}benceno puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo benciloxi se puede oxidar para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: El compuesto se puede reducir para formar alcoholes u otros derivados reducidos.
Sustitución: El grupo difluoropropoxi puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Se pueden emplear nucleófilos como metóxido de sodio (NaOMe) o tert-butóxido de potasio (KOtBu).
Productos Principales Formados
Oxidación: Derivados de benzaldehído o ácido benzoico.
Reducción: Derivados de alcohol bencílico.
Sustitución: Varios derivados de benceno sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
{[3-(Benciloxi)-2,2-difluoropropoxi]metil}benceno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como bloque de construcción para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de {[3-(Benciloxi)-2,2-difluoropropoxi]metil}benceno depende de su aplicación específica. En los sistemas biológicos, puede interactuar con dianas moleculares como enzimas o receptores, modulando su actividad. El grupo difluoropropoxi puede influir en la lipofilia y la permeabilidad de la membrana del compuesto, afectando su distribución y eficacia.
Comparación Con Compuestos Similares
Compuestos Similares
Éter bencílico de glicidilo: Estructura similar pero carece del grupo difluoropropoxi.
2,2-Difluoropropilbenceno: Estructura similar pero carece del grupo benciloxi.
Singularidad
{[3-(Benciloxi)-2,2-difluoropropoxi]metil}benceno es único debido a la presencia de ambos grupos, benciloxi y difluoropropoxi, que confieren propiedades químicas y físicas distintas
Propiedades
Fórmula molecular |
C17H18F2O2 |
|---|---|
Peso molecular |
292.32 g/mol |
Nombre IUPAC |
(2,2-difluoro-3-phenylmethoxypropoxy)methylbenzene |
InChI |
InChI=1S/C17H18F2O2/c18-17(19,13-20-11-15-7-3-1-4-8-15)14-21-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clave InChI |
BFPHWRJKUQFRDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)
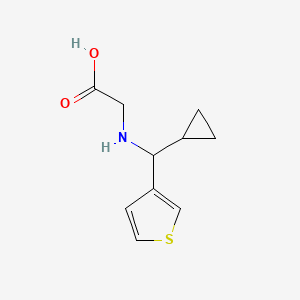
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
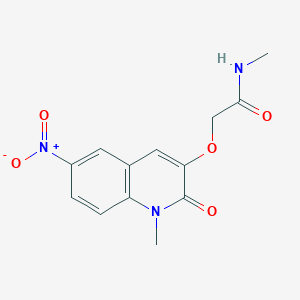
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B11756362.png)
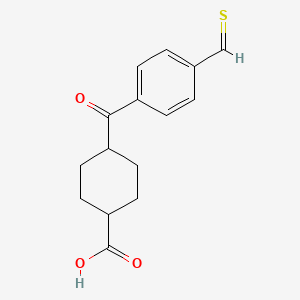
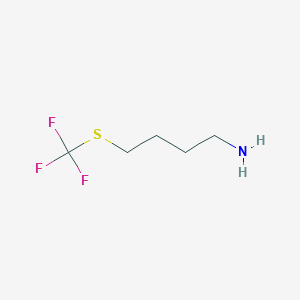
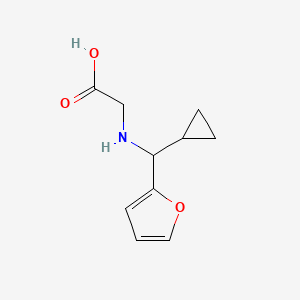
![[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)
![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)

